molecular formula C28H27BrN2O3S2 B2477286 ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 681274-61-3

ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2477286
CAS No.: 681274-61-3
M. Wt: 583.56
InChI Key: DSOZEWCKTUGKPE-UHFFFAOYSA-N
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Description

The compound ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a structurally complex molecule featuring:

  • A tetrahydrobenzo[b]thiophene core with a fused cyclohexene ring.
  • An ethyl ester group at position 2.
  • A thioacetamido linkage at position 2, connecting to a 1-(4-bromobenzyl)-substituted indole moiety.

Properties

IUPAC Name

ethyl 2-[[2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27BrN2O3S2/c1-2-34-28(33)26-21-8-4-6-10-23(21)36-27(26)30-25(32)17-35-24-16-31(22-9-5-3-7-20(22)24)15-18-11-13-19(29)14-12-18/h3,5,7,9,11-14,16H,2,4,6,8,10,15,17H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOZEWCKTUGKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound is typically synthesized through a multi-step organic synthesis process. The initial step often involves the functionalization of 4-bromobenzyl chloride, which is then reacted with 1H-indole-3-thiol under base conditions to form 1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamide. Subsequent steps may involve the acylation of this intermediate with ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate to yield the final product.

Industrial Production Methods: Industrial-scale production of this compound often requires optimization of reaction conditions to ensure high yield and purity. Parameters such as temperature, solvent choice, and reaction time play critical roles. Typically, these processes would employ scalable techniques like batch or continuous flow chemistry.

Chemical Reactions Analysis

Knoevenagel Condensation Reactions

The active methylene group in related benzo[b]thiophene derivatives undergoes Knoevenagel condensation with aromatic aldehydes. For example:

  • Reagents : Substituted benzaldehydes, toluene, piperidine, acetic acid.

  • Conditions : Reflux for 5–6 hours.

  • Outcome : Formation of α,β-unsaturated cyanoacrylamido derivatives via C=C bond formation .

Example Reaction :
Ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate + 4-bromobenzaldehyde → Target compound (via elimination of water).
Yield : 55–95% (depending on substituents) .

Nucleophilic Substitution at the Bromobenzyl Group

The 4-bromobenzyl group participates in cross-coupling reactions:

  • Suzuki-Miyaura Coupling :

    • Reagents : Pd(PPh₃)₄, arylboronic acids, Na₂CO₃, DME/H₂O.

    • Conditions : 80°C, 12 hours.

    • Outcome : Replacement of bromine with aryl groups (e.g., phenyl, pyridyl) .

Typical Yield : 60–85% (reported for analogous bromobenzyl-indole systems) .

Hydrolysis of the Ester Group

The ethyl ester undergoes saponification under basic conditions:

  • Reagents : NaOH (aqueous), ethanol.

  • Conditions : Reflux for 3–4 hours.

  • Outcome : Conversion to carboxylic acid derivative .

Characterization Data :

  • IR : Loss of ester C=O stretch (~1,675 cm⁻¹), appearance of broad O-H stretch (~3,300 cm⁻¹) .

  • 1H NMR : Disappearance of ethyl group signals (δ 1.40–1.43 ppm, triplet; δ 4.40–4.46 ppm, quartet) .

Thioether Oxidation

The thioether linkage (-S-) oxidizes to sulfoxide or sulfone:

  • Reagents : H₂O₂ (for sulfoxide), m-CPBA (for sulfone).

  • Conditions : Room temperature, 2–4 hours.

  • Outcome :

    • Sulfoxide: Single oxygen addition (confirmed by MS: +16 m/z).

    • Sulfone: Double oxygen addition (confirmed by MS: +32 m/z) .

Acylation and Alkylation of the Acetamido Group

The acetamido nitrogen reacts with electrophiles:

  • Acylation :

    • Reagents : Benzoyl chloride, Et₃N, DCM.

    • Outcome : N-benzoyl derivative (confirmed by IR: new C=O stretch at ~1,680 cm⁻¹) .

  • Alkylation :

    • Reagents : Cyclohexylamine, K₂CO₃, DMF.

    • Outcome : N-cyclohexylalkylated product (yield: ~70%) .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

  • Reagents : POCl₃ (for chloro derivatives), NH₂NH₂ (hydrazine).

  • Conditions : Reflux in ethanol or acetic acid.

  • Outcome : Pyrimidine or triazole-fused systems .

Example :
Reaction with POCl₃ yields chloro-pyrimidinone, which reacts with hydrazine to form hydrazino derivatives .

Antibacterial Activity Correlations

Structural modifications influence bioactivity:

Substituent Zone of Inhibition (mm) Target Bacteria
4-Bromobenzyl14–16S. aureus
4-Hydroxyphenyl18–20E. coli
Data derived from agar diffusion assays (10 µg/mL concentration) .

Physical and Spectral Data

Property Value Method
Molecular Weight656.54 g/molMS
Melting Point210–212°CDSC
IR (C≡N stretch)2,212 cm⁻¹FT-IR
1H NMR (Ar-H)δ 7.18–7.55 ppm (multiplet)400 MHz, CDCl₃

Reaction Optimization Insights

  • Catalyst Efficiency : Piperidine/acetic acid systems enhance Knoevenagel condensation rates (5–6 hours vs. 12+ hours without) .

  • Solvent Impact : Ethanol improves recrystallization purity (≥95% by HPLC) .

This compound’s reactivity is foundational for developing anticancer and antimicrobial agents, with ongoing research focusing on functional group interplay and pharmacophore optimization . Experimental protocols and spectral data are consistent with methodologies reported for structurally analogous systems .

Scientific Research Applications

Anticancer Activity

Research indicates that thiophene derivatives, including the compound , exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds similar to ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been evaluated for their ability to induce cytotoxicity in human cancer cells .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial effects against a range of pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

Thiophene derivatives are also known for their anti-inflammatory properties. The compound may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests potential applications in treating inflammatory diseases.

Interaction with Biological Targets

The compound interacts with various biological targets, influencing multiple signaling pathways. It has been shown to affect the activity of certain enzymes involved in metabolic processes, which may contribute to its pharmacological effects .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to specific protein targets associated with diseases such as cancer and inflammation. These studies provide insights into the molecular interactions and help in understanding the mechanism of action at a molecular level .

Organic Electronics

The unique structural properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films could be useful in developing organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research is ongoing to explore its electronic properties and potential use in these technologies .

Case Studies and Research Findings

StudyFocusFindings
K. Madhavi et al., 2016Synthesis and EvaluationDemonstrated antioxidant and antibacterial activities of related thiophene derivatives .
Elaboration of Tetrahydrobenzo[b]thiophene DerivativesAntioxidant EvaluationExplored antioxidant properties through various assays .
Molecular Docking StudiesBinding AffinityIdentified potential targets for anticancer activity through computational methods .

Mechanism of Action

The compound’s biological activity likely involves interaction with specific molecular targets, such as enzymes or receptors, through binding to the active site or modulating receptor activity. The indole moiety, for instance, is known for its ability to interact with various proteins, influencing cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:
  • Substituent Effects : The 4-bromobenzyl-indole group in the target compound introduces steric bulk and electron-withdrawing effects compared to smaller groups like benzamido () or hydrophilic 4-hydroxyphenyl ().
  • Synthetic Yields : Yields vary significantly (22–80%), influenced by substituent reactivity and solvent choice. The low yield of 6o (22%) in HFIP suggests challenging steric or electronic conditions .
  • Melting Points : Piperazine-containing derivatives (e.g., IIIb) exhibit higher melting points (200–202°C), likely due to strong intermolecular interactions, whereas esterified analogues (e.g., IIIe in ) melt at lower temperatures (80–82°C) .

Spectroscopic and Crystallographic Comparisons

  • NMR and IR Profiles :

    • The target compound’s indole-thioacetamido group would show distinct $ ^1H $-NMR signals for aromatic protons (δ 7.0–8.0 ppm) and thioether-linked methylene (δ ~3.5 ppm), similar to analogues in .
    • IR spectra would feature NH stretches (~3300 cm$ ^{-1} $) and C=O ester vibrations (~1700 cm$ ^{-1} $) .
  • Crystal Packing :

    • The tetrahydrobenzo[b]thiophene core in exhibits planar rings and intramolecular N–H···O hydrogen bonds forming an S(6) motif. The target compound’s indole moiety may introduce additional π-π stacking or halogen bonding (via bromine), altering packing efficiency .

Biological Activity

Ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Indole Core : A bicyclic structure known for its diverse biological activities.
  • Thioether Linkage : Contributes to the compound's reactivity and interaction with biological targets.
  • Tetrahydrobenzo[b]thiophene Ring : Imparts additional pharmacological properties.

The molecular formula is C29H29BrN2O3S2C_{29}H_{29}BrN_{2}O_{3}S_{2}, with a molecular weight of approximately 597.59 g/mol. The purity of commercially available samples typically exceeds 95%.

Antimicrobial Activity

Research has demonstrated that derivatives of compounds similar to this compound exhibit significant antibacterial and antifungal properties. For example:

  • Antibacterial Screening : Compounds have shown effectiveness against various strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In one study, several derivatives exhibited considerable antimicrobial activity, indicating potential for development in treating infections .
  • Antifungal Activity : Similar compounds have also been evaluated for antifungal effects against pathogens like Candida albicans and Aspergillus flavus, with promising results suggesting efficacy in clinical applications .

Anticancer Potential

The indole moiety is well-documented for its anticancer properties. Studies suggest that the compound may inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound likely interacts with specific molecular targets within cancer cells, leading to apoptosis or cell cycle arrest. The presence of the thioether linkage enhances its ability to form reactive intermediates that can disrupt cellular processes .
  • Case Studies : In vitro studies have demonstrated that related indole derivatives exhibit cytotoxic effects on various cancer cell lines, including breast and colorectal cancer cells. For instance, one study reported an IC50 value of 34 µM against HCT116 cells for a structurally similar compound .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Electron Donating Groups : Modifications that introduce electron-donating groups on the aromatic rings generally enhance antimicrobial activity.
  • Thioether Influence : The thioether linkage appears to play a significant role in enhancing both antimicrobial and anticancer activities by facilitating interactions with biological macromolecules .

Research Findings Summary Table

Biological ActivityTarget Organisms/CellsObserved EffectsReference
AntibacterialE. coli, S. aureusSignificant inhibition
AntifungalC. albicans, A. flavusEffective growth suppression
AnticancerHCT116 (Colorectal), MCF7IC50 = 34 µM (HCT116)
CytotoxicityKB-3-1 Cell LineModerate activity (IC50 = 57.7 µM)

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including:

  • Step 1: Formation of the tetrahydrobenzo[b]thiophene core via Gewald-like reactions using malononitrile and sulfur under basic ionic liquid conditions .
  • Step 2: Thioether linkage formation between the indole and thiophene moieties via nucleophilic substitution, requiring solvents like DMF or DMSO to stabilize intermediates .
  • Step 3: Final coupling of the bromobenzyl-indole group using chloroacetamide intermediates under reflux in ethanol or dichloromethane . Optimization: Temperature (60–80°C), solvent polarity, and catalyst selection (e.g., piperidine for Knoevenagel condensations) are critical for yield improvement (typically 72–94%) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR Spectroscopy: 1H/13C NMR confirms regiochemistry and functional group integration (e.g., ethyl ester protons at δ 1.35 ppm, indole NH signals) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., C29H26BrN3O3S2 requires exact mass ~632.04 g/mol) .
  • HPLC: Purity >95% is achieved using reverse-phase columns (MeCN:H2O gradients) .

Advanced Research Questions

Q. How can researchers resolve low yields in the final amide coupling step?

Low yields (e.g., <50%) may arise from steric hindrance or poor nucleophilicity. Strategies include:

  • Activating Agents: Use HATU or EDCI/HOBt to enhance coupling efficiency .
  • Solvent Optimization: Switch from DCM to DMF to improve solubility of bulky intermediates .
  • Computational Screening: Quantum mechanical calculations (e.g., DFT) predict transition-state barriers to identify optimal reagents .

Q. What explains contradictory bioactivity data across studies, and how can this be addressed?

Discrepancies may stem from:

  • Purity Variations: Impurities (e.g., unreacted indole precursors) can skew assay results. Re-purify via preparative HPLC .
  • Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC50 values. Standardize protocols using WHO guidelines .
  • Structural Analog Comparison: Test derivatives (e.g., replacing 4-bromobenzyl with chlorophenyl) to isolate pharmacophoric contributions .

Q. How does the 4-bromobenzyl-indole moiety influence target binding and selectivity?

  • Hydrophobic Interactions: The bromine atom enhances lipophilicity (logP ~3.8), favoring membrane penetration and binding to hydrophobic enzyme pockets .
  • Halogen Bonding: The Br atom forms interactions with backbone carbonyls in spliceosome proteins (e.g., SF3B1), as shown in docking studies .
  • Comparative Data: Analogs lacking bromine show 10-fold reduced activity in pre-mRNA splicing inhibition assays .

Methodological Tables

Table 1: Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYieldReference
Core FormationMalononitrile, S8, (bmIm)OH, 60°C85%
Thioether LinkageDMF, K2CO3, 80°C68%
Amide CouplingEDCI, HOBt, DCM52%

Table 2: Bioactivity of Structural Analogs

Compound ModificationTarget Activity (IC50)Key Difference
4-Chlorophenyl substituentSF3B1: 1.2 µMReduced halogen bonding
Methyl ester (vs. ethyl)Spliceosome: >10 µMLower lipophilicity
Indole → benzimidazoleAnticancer: 5.8 µMAltered π-stacking

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